molecular formula C200H310N57O55S7 B1151362 TMR-ShK

TMR-ShK

Cat. No.: B1151362
M. Wt: 4611.7 Da
Attention: For research use only. Not for human or veterinary use.
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Description

TMR-ShK is a synthetic fluorescent derivative of the ShK toxin, a 35-amino acid peptide originally isolated from the venom of the Caribbean sea anemone Stoichactis helianthus . The wild-type ShK toxin is a potent blocker of voltage-gated potassium channels, particularly Kv1.3, which plays a critical role in regulating the activation of effector memory T cells (TEM) implicated in autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes .

This compound is chemically modified by conjugating the wild-type ShK peptide with the fluorescent dye tetramethylrhodamine (TMR) via an AEEAc linker at the N-terminus . This modification enables the compound to serve dual purposes: blocking Kv1.3 channels and facilitating fluorescence-based detection in assays such as immunofluorescence (IF) and flow cytometry . Key physicochemical properties of this compound include:

  • Amino Acid Sequence: TMR-AEEAc-Arg-Ser-Cys³-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys¹²-Thr-Ala-Phe-Gln-Cys¹⁷-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys²⁸-Arg-Lys-Thr-Cys³²-Gly-Thr-Cys³⁵-OH
  • Disulfide Bonds: Cys³-Cys³⁵, Cys¹²-Cys²⁸, and Cys¹⁷-Cys³²
  • Molecular Weight: 4611.7 Da
  • Fluorescence Properties: λex = 543 nm, λem = 572 nm
  • Purity: >97% (lyophilized red solid, soluble in water or saline buffers) .

This compound exhibits high affinity for Kv1.3 (Kd = 52 pM) and Kv1.1 (Kd = 397 pM), though its binding affinity for Kv1.3 is slightly reduced compared to the wild-type ShK (Kd = 11 pM) due to the TMR modification .

Properties

Molecular Formula

C200H310N57O55S7

Molecular Weight

4611.7 Da

Appearance

red lyophilized solidPurity rate: > 97%AA sequence: TMR-AEEAc-Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Source Primary Targets (Kd/IC50) Molecular Weight Key Modifications Applications
Wild-type ShK Stoichactis helianthus venom Kv1.3: 11 pM; Kv1.1: 16 pM; Kv1.6: 165 pM ~4.3 kDa None Electrophysiology, autoimmune research
This compound Synthetic derivative Kv1.3: 52 pM; Kv1.1: 397 pM 4611.7 Da TMR-AEEAc conjugation Fluorescence imaging, flow cytometry
(Dap22)-ShK Synthetic derivative Improved Kv1.3 selectivity (specific Kd not provided) ~4.3 kDa Dap residue at position 22 Enhanced specificity for Kv1.3
Margatoxin Centruroides margaritatus Kv1.3: ~50 pM (estimated from literature) ~4.2 kDa None Functional studies without imaging
HsTx1 Heterometrus spinnifer venom Kv1.3: ~90 pM; Kv1.2: ~2 nM ~4.1 kDa None Broad-spectrum channel studies

Key Findings :

  • Wild-type ShK exhibits the highest affinity for Kv1.3 but lacks imaging capabilities .
  • This compound sacrifices minimal binding affinity (52 pM vs. 11 pM for Kv1.3) for fluorescence utility, enabling real-time tracking of Kv1.3-expressing cells .
  • Margatoxin and HsTx1 are non-fluorescent alternatives with comparable Kv1.3 affinity but broader off-target effects (e.g., HsTx1 strongly inhibits Kv1.2) .

Structural Modifications and Functional Implications

  • TMR Conjugation : The addition of TMR-AEEAc introduces steric hindrance, slightly reducing Kv1.3 binding affinity but enabling optical detection .
  • Disulfide Bonding : All ShK derivatives retain three conserved disulfide bonds (Cys³-Cys³⁵, Cys¹²-Cys²⁸, Cys¹⁷-Cys³²), critical for structural stability and channel interaction .
  • Residue-Specific Engineering: Compounds like (Dap22)-ShK incorporate non-natural amino acids to refine target specificity .

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